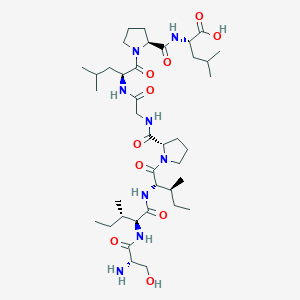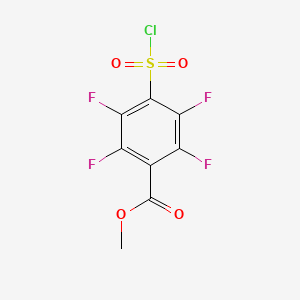
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester is a fluorinated aromatic compound with the molecular formula C8H3ClF4O3S. This compound is notable for its unique combination of fluorine and chlorosulfonyl functional groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester typically involves the chlorosulfonation of 2,3,5,6-tetrafluorobenzoic acid methyl ester. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the para position relative to the ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction: Products include sulfonamides or sulfonic acids.
Hydrolysis: The major product is 2,3,5,6-tetrafluoro-4-(chlorosulfonyl)benzoic acid.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of diagnostic agents and therapeutic drugs due to its unique chemical properties.
Industry: It is employed in the production of specialty chemicals, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the chlorosulfonyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoro-4-azidobenzoic acid: This compound has an azido group instead of a chlorosulfonyl group.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: This compound has a hydroxy group instead of a chlorosulfonyl group.
4-Amino-2,3,5,6-tetrafluorobenzoic acid methyl ester: This compound has an amino group instead of a chlorosulfonyl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-(chlorosulfonyl)benzoic acid methyl ester is unique due to the presence of both fluorine and chlorosulfonyl groups, which impart distinct reactivity and chemical properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C8H3ClF4O4S |
|---|---|
Poids moléculaire |
306.62 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C8H3ClF4O4S/c1-17-8(14)2-3(10)5(12)7(18(9,15)16)6(13)4(2)11/h1H3 |
Clé InChI |
IUAWMJAZOYMFCQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


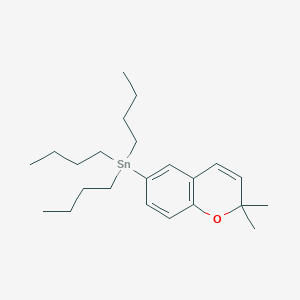

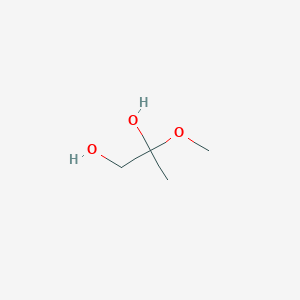

![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

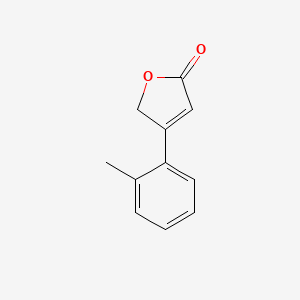
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
